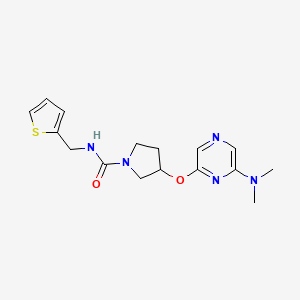
3-((6-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((6-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((6-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a complex organic molecule that combines various functional groups, including a pyrrolidine ring, a thiophene moiety, and a pyrazine derivative. This molecular architecture is believed to confer significant biological activity, making it a subject of interest in medicinal chemistry and drug discovery.
Molecular Characteristics
- Common Name: this compound
- CAS Number: 2034335-19-6
- Molecular Formula: C16H21N5O2S
- Molecular Weight: 347.4 g/mol
Structural Features
The compound features several key structural elements:
- Pyrrolidine Ring: Known for its versatility in drug design.
- Dimethylamino Group: Enhances solubility and may influence pharmacokinetics.
- Pyrazine and Thiophene Moieties: These contribute to the compound's potential interactions with biological macromolecules.
| Feature | Description |
|---|---|
| Molecular Formula | C16H21N5O2S |
| Molecular Weight | 347.4 g/mol |
| Key Functional Groups | Dimethylamino, Pyrazine, Thiophene |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethylamino group may enhance binding affinity, while the unique combination of structural components could lead to diverse pharmacological effects.
Potential Targets
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing physiological responses.
Case Studies and Research Findings
Recent studies have explored the biological implications of similar compounds, providing insights into the potential effects of our compound:
- Anticancer Activity:
- Neuroactive Properties:
-
Pharmacological Applications:
- The pyrrolidine scaffold has been widely recognized for its role in drug discovery, particularly in creating compounds with enhanced bioactivity .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds helps contextualize the potential biological activity of our compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine | Methyl group on a pyridine ring | Antimicrobial |
| 6-(Dimethylamino)pyrazine | Pyrazine core | Neuroactive |
| Thiophene Derivatives | Various substituents on thiophene | Anticancer |
Eigenschaften
IUPAC Name |
3-[6-(dimethylamino)pyrazin-2-yl]oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-20(2)14-9-17-10-15(19-14)23-12-5-6-21(11-12)16(22)18-8-13-4-3-7-24-13/h3-4,7,9-10,12H,5-6,8,11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBSYMBLCZANBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














